Product packaging for 6-exo-Vinyl-5-endo-norbornenol(Cat. No.:CAS No. 104013-08-3)

6-exo-Vinyl-5-endo-norbornenol

Cat. No.: B14665657
CAS No.: 104013-08-3
M. Wt: 136.19 g/mol
InChI Key: YZIBFCLJXJRCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-exo-Vinyl-5-endo-norbornenol (CAS 104013-08-3) is an organic compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol . This molecule features a norbornene skeleton, a bicyclic structure common in synthetic chemistry, which is functionalized with both a vinyl group and a hydroxyl group in specific exo and endo orientations . The defined stereochemistry at the 5-endo and 6-exo positions is critical, as the spatial arrangement of functional groups can profoundly influence reactivity, physical properties, and interactions in chemical and biological systems . Compounds based on the norbornene structure are of significant interest in polymer science, particularly as intermediates or monomers in the synthesis of specialty materials with tailored properties . The presence of both a vinyl group and an alcohol on the bridged bicyclic framework makes this compound a valuable bifunctional synthetic building block. The vinyl group can participate in further cycloaddition or polymerization reactions, while the alcohol can be modified through oxidation or esterification, enabling the creation of a diverse library of derivatives for materials research . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B14665657 6-exo-Vinyl-5-endo-norbornenol CAS No. 104013-08-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104013-08-3

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-ethenylbicyclo[2.2.1]hept-5-en-2-ol

InChI

InChI=1S/C9H12O/c1-2-9(10)6-7-3-4-8(9)5-7/h2-4,7-8,10H,1,5-6H2

InChI Key

YZIBFCLJXJRCHE-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CC2CC1C=C2)O

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 6 Exo Vinyl 5 Endo Norbornenol

Pericyclic Reactions Involving the Norbornene Double Bond

The strained double bond within the bicyclo[2.2.1]heptene (norbornene) framework is a key site of reactivity for pericyclic reactions, most notably the Diels-Alder reaction.

Diels-Alder Reaction Pathways and Stereochemical Outcomes

In a hypothetical Diels-Alder reaction where 6-exo-Vinyl-5-endo-norbornenol acts as the dienophile, its approach to a diene would be influenced by the steric hindrance of its substituents. The bicyclic structure of the norbornene core generally dictates that incoming reagents will approach from the exo face to avoid steric clash with the bridged structure.

The stereochemical outcome of such reactions is governed by the "endo rule," which, although kinetically favored due to secondary orbital interactions, can be overridden by steric factors. For substituted norbornenes, the approach of the diene is typically directed to the less sterically hindered face. The presence of the exo-vinyl and endo-hydroxyl groups would create a specific steric environment influencing the facial selectivity of the cycloaddition. The reaction would likely proceed with the diene approaching the norbornene double bond from the face opposite the larger vinyl group to minimize steric repulsion, leading to a specific diastereomer of the resulting adduct.

Stereoselective Functionalization of the Vinyl Group

The vinyl group provides a second site for reactivity, distinct from the internal norbornene double bond. Its functionalization can be achieved with high stereoselectivity, guided by the existing stereocenters of the norbornenol core.

Diastereoselective Alkynylation Reactions in Flow Photochemistry

While specific studies on the diastereoselective alkynylation of this compound via flow photochemistry are not documented, the principles of this technology can be applied. Flow photochemistry offers precise control over reaction parameters such as irradiation time and temperature, which is advantageous for stereoselective reactions.

In a hypothetical diastereoselective alkynylation, the reaction would likely proceed via a radical mechanism initiated by a photoredox catalyst. The facial selectivity of the addition of an alkynyl radical to the vinyl group would be directed by the steric and electronic properties of the adjacent chiral centers of the norbornenol scaffold. The endo-hydroxyl group, in particular, could play a directing role through hydrogen bonding or by sterically blocking one face of the vinyl group, leading to the preferential formation of one diastereomer.

Acid-Catalyzed Rearrangements and Skeletal Reorganizations

Norbornene systems are well-known for undergoing complex skeletal reorganizations under acidic conditions, often involving carbocationic intermediates. These rearrangements are driven by the relief of ring strain inherent to the bicyclic system.

Elucidation of Hydrogen Migration Mechanisms using Deuterated Derivatives

Acid treatment of this compound would likely lead to protonation of either the norbornene double bond or the hydroxyl group. Protonation of the double bond would generate a secondary carbocation that could undergo Wagner-Meerwein rearrangements, leading to a variety of isomeric products.

To elucidate the precise mechanism of any hydrogen or alkyl shifts, isotopic labeling studies using deuterated derivatives would be essential. For instance, selective deuteration at specific positions on the norbornene ring would allow chemists to track the movement of atoms throughout the rearrangement process by analyzing the deuterium (B1214612) distribution in the products using techniques like NMR spectroscopy or mass spectrometry. This would provide definitive evidence for proposed mechanistic pathways, such as 6,2-hydride shifts common in norbornyl systems.

Oxidative Transformations

The two double bonds in this compound are susceptible to a variety of oxidative transformations. The distinct electronic and steric environments of the internal norbornene double bond and the terminal vinyl group would allow for selective oxidation under appropriate conditions.

Oxidative cleavage of the vinyl group, for example using ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide), would be expected to yield an aldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce a carboxylic acid. Similarly, the norbornene double bond can undergo oxidative cleavage under strong conditions.

Epoxidation is another common oxidative transformation. The strained norbornene double bond is generally more reactive towards epoxidation than the vinyl group. Reagents like meta-chloroperoxybenzoic acid (mCPBA) would likely react preferentially at this site, with the reagent approaching from the less hindered exo face to yield the corresponding epoxide.

Epoxidation Mechanisms and Selectivity Studies

The epoxidation of this compound presents a compelling case study in selectivity, as the molecule contains two distinct carbon-carbon double bonds: a strained endocyclic norbornene double bond and a less strained exocyclic vinyl double bond. The reaction's outcome is governed by both the inherent reactivity of these bonds and the stereochemical environment of the bicyclic system.

Mechanistic Pathways

The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established reaction that typically proceeds through a concerted mechanism. masterorganicchemistry.comyoutube.comleah4sci.com This process, often referred to as the "butterfly mechanism," involves the transfer of an oxygen atom from the peroxy acid to the alkene in a single, stereospecific step. masterorganicchemistry.com The transition state is characterized by a spiro orientation of the peroxy acid relative to the double bond. mdma.ch

In the case of this compound, the electrophilic oxygen of the peroxy acid is attacked by the π-electrons of one of the double bonds. This nucleophilic attack is accompanied by a concerted flow of electrons: the weak O-O bond of the peroxy acid cleaves, a new C-O bond forms, and the proton of the peroxy acid is transferred to its own carbonyl oxygen, which simultaneously forms the second C-O bond of the epoxide. youtube.com This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com

Regioselectivity

When this compound is treated with an epoxidizing agent, the reaction can occur at either the endocyclic (norbornene) or the exocyclic (vinyl) double bond, leading to two different regioisomeric epoxides. The regioselectivity of this reaction is primarily dictated by the relative nucleophilicity and strain of the two double bonds.

Norbornene Double Bond: The double bond within the bicyclo[2.2.1]heptene system is highly strained. This strain increases the energy of the ground state of the alkene, thereby lowering the activation energy for reactions that relieve this strain, such as epoxidation. Consequently, the norbornene double bond is generally more reactive towards electrophiles than a typical, unstrained double bond. researchgate.net

Vinyl Double Bond: The exocyclic vinyl group is a standard, less-strained double bond. While it is reactive, its reactivity is generally lower than that of the strained norbornene system.

Studies on similar molecules, such as 5-vinyl-2-norbornene, have shown that reactions like polymerization can proceed selectively at the endocyclic double bond, leaving the vinyl group intact. researchgate.net This provides strong evidence that the norbornene double bond is the more reactive site for electrophilic addition. Therefore, it is expected that epoxidation of this compound would preferentially occur at the endocyclic double bond.

Stereoselectivity

Once the regioselectivity is established for the more reactive norbornene double bond, the stereoselectivity of the epoxidation must be considered. The bicyclic structure of norbornene derivatives presents two distinct faces for attack: the exo face and the endo face.

The exo face is sterically less hindered.

The endo face is sterically shielded by the methylene (B1212753) bridge (C7) and the substituents on the opposite side of the ring.

In the epoxidation of norbornene and its derivatives, attack by the bulky peroxy acid predominantly occurs from the less sterically hindered exo face. nih.gov For this compound, the presence of the 5-endo-hydroxyl group and the 6-exo-vinyl group further influences the facial selectivity. The endo-hydroxyl group can potentially direct the epoxidizing agent to the syn (same) face through hydrogen bonding, which would favor endo attack. However, the significant steric hindrance of the bicyclic frame typically makes exo attack the dominant pathway. Theoretical studies on norbornene derivatives confirm a strong preference for syn (exo) facial selectivity in epoxidations. nih.gov

Therefore, the major product expected from the epoxidation of this compound is the exo-epoxide formed at the norbornene double bond.

Illustrative Research Findings

Applications of 6 Exo Vinyl 5 Endo Norbornenol As a Key Intermediate in Organic Synthesis

Utilization as a Chiral Building Block

In organic synthesis, a chiral building block is a molecule that is incorporated into a larger structure and imparts chirality, influencing the stereochemical outcome of the final product. Norbornene derivatives are frequently employed in this capacity due to their rigid bicyclic structure, which provides a well-defined three-dimensional orientation for its functional groups. This rigidity is crucial for transferring stereochemical information effectively during a reaction.

While direct examples for 6-exo-Vinyl-5-endo-norbornenol are not readily found, other chiral norbornene monomers, such as those derived from cis-5-norbornene-exo-2,3-dicarboxylic anhydride (B1165640) and chiral alcohols (like menthol (B31143) or borneol), are used to synthesize optically active polymers. These polymers are of interest for applications such as chiral stationary phases for chromatography or as enantioselective membranes. The principle relies on the combination of the polymerizable norbornene moiety with a chiral fragment derived from the chiral pool—readily available, inexpensive, and optically pure natural products.

Table 1: Examples of Chiral Moieties from Renewable Feedstocks Used with Norbornene Scaffolds

Chiral MoietySource Type
(-)-MentholTerpene
(-)-BorneolTerpene
PinanolTerpene

This table illustrates common chiral fragments that are attached to norbornene structures to create chiral monomers, based on established synthetic strategies.

Precursor for Stereoselective Generation of Polycyclic Systems

The rigid framework of norbornane (B1196662) is a valuable scaffold for the construction of complex polycyclic molecules, where control of stereochemistry is paramount.

Synthesis of Chiral Pharmaceuticals and Bioactive Analogs

Norbornene derivatives are important intermediates in the synthesis of pharmaceutically active compounds. The defined stereochemistry of the substituents on the norbornane ring allows for the stereoselective synthesis of drug candidates. For a molecule like this compound, the vinyl and hydroxyl groups would serve as handles for further chemical transformations, while the inherent chirality of the molecule would guide the stereochemistry of subsequent reaction steps. Although specific examples originating from this exact precursor are not documented in widely available literature, the general strategy is a cornerstone of modern medicinal chemistry. Chiral drugs are often synthesized using one of three main approaches: the chiral pool approach (using naturally chiral starting materials), chiral resolution of a racemic mixture, or asymmetric synthesis using a chiral auxiliary or catalyst.

Formation of Substituted Cyclic Ketones

Norbornene derivatives can be precursors to various cyclic ketones through reactions such as oxidation, rearrangement, or ring-opening/closing sequences. The vinyl group in this compound could, for instance, undergo ozonolysis or other oxidative cleavage reactions to form a carbonyl group. The resulting functionalized norbornane could then be subjected to further reactions to construct more complex cyclic ketone systems. The stereochemistry of the starting material, with its exo-vinyl and endo-alcohol configuration, would be critical in determining the stereochemical outcome of the final product.

Role in the Development of Norbornane-Based Scaffolds for Materials Science

Polynorbornenes, polymers derived from norbornene monomers, are noted for their high thermal stability, mechanical rigidity, and optical transparency. These properties make them suitable for advanced applications in microelectronics (as photoresists and interlevel dielectrics) and optics (for lenses and optical fibers).

The polymerization of norbornene derivatives can proceed through two main pathways: Ring-Opening Metathesis Polymerization (ROMP) or vinyl-addition polymerization. For this compound, a vinyl-addition polymerization would proceed by opening the double bond within the norbornene ring system, leaving the vinyl side group and the bicyclic structure intact along the polymer backbone. The presence of the hydroxyl and vinyl functional groups on the repeating unit could be used for post-polymerization modification, allowing for the tuning of the material's properties, such as hydrophilicity, cross-linking density, or for attaching other functional molecules. The stereochemistry of the monomer (exo vs. endo) can significantly influence the polymerization kinetics and the properties of the resulting polymer. Generally, exo-isomers exhibit higher reactivity in polymerization reactions.

Table 2: Polymerization Methods for Norbornene Derivatives

Polymerization MethodDescriptionPotential Functional Group Retention
Ring-Opening Metathesis (ROMP)Opens the bicyclic ring to form a linear polymer with double bonds in the backbone.Retains substituents on the ring.
Vinyl-Addition PolymerizationOpens the double bond of the norbornene ring, creating a saturated polymer with intact bicyclic units.Retains substituents on the ring.

Biocatalytic and Microbial Transformations Involving 6 Exo Vinyl 5 Endo Norbornenol

Enzyme Specificity and Stereoselectivity in Norbornenol Metabolism

The metabolism of norbornenol isomers is significantly influenced by the stereoselectivity of specific enzymes, particularly dehydrogenases. These enzymes play a crucial role in the biotransformation of bicyclic alcohols, demonstrating remarkable specificity for certain isomers.

Interactions with Specific Dehydrogenases (e.g., SoBDH1, SrBDH1)

Borneol-type dehydrogenases from plants, such as SoBDH1 from Salvia officinalis and SrBDH1 from Salvia rosmarinus, have been investigated for their activity on bicyclic monoterpenols. nih.gov These enzymes, which are part of the short-chain dehydrogenases/reductases (SDR) family, exhibit high enantiospecificity. nih.gov

SrBDH1, in particular, has been noted for its high stability and activity, making it a subject of interest for biocatalytic applications. nih.gov Both SoBDH1 and SrBDH1 have demonstrated outstanding enantiospecificity (E > 200) towards certain bornane-type monoterpenols. nih.gov The activity of these dehydrogenases is dependent on the precise fit of the substrate within the enzyme's active site, which is largely hydrophobic. nih.gov The positioning of substituent groups on the bicyclic ring is critical for substrate recognition and conversion efficiency. nih.gov

Comparative Studies of Enzymatic Activity with Isomeric Norbornanols

Comparative studies involving various norbornanol isomers reveal the high degree of selectivity exhibited by these plant-based dehydrogenases. The presence and position of methyl groups on the norbornane (B1196662) structure can significantly impact the specific activity of the enzymes. nih.gov For instance, SrBDH1 shows a notable difference in activity and specificity when interacting with different structural isomers of norborneol. nih.gov

The specificity of SoBDH1 and SrBDH1 is striking when comparing their activity on different exo-norborneol derivatives. nih.gov This suggests that for these enzymes, a precise substrate fit is paramount for efficient catalysis. nih.gov The table below summarizes the kinetic resolution of various racemic secondary alcohols of the bornane and norbornane type catalyzed by these alcohol dehydrogenases.

Kinetic Resolution of Racemic Bicyclic Alcohols by Plant Dehydrogenases

EnzymeSubstrateConversion (%)ees (%)eep (%)E-value
SoBDH1endo-Borneol49>99>99>200
exo-Borneol49>99>99>200
SrBDH1endo-Borneol49>99>99>200
exo-Borneol49>99>99>200

ees: enantiomeric excess of the substrate; eep: enantiomeric excess of the product.

Microbial Biotransformation of Organic Pollutants Yielding 6-exo-Vinyl-5-endo-norbornenol

While the enzymatic degradation of norbornenols is a subject of study, the formation of these compounds from the microbial biotransformation of other organic pollutants is less understood. The following sections explore the theoretical pathways and challenges related to the microbial production of this compound.

Conversion Pathways of L-(+)-Prolinol in Environmental Systems

Challenges in Complete Mineralization by Microbial Consortia

The complete mineralization of complex organic molecules like this compound by microbial consortia presents several challenges. The stability of the bicyclic norbornane ring structure can make it recalcitrant to microbial degradation. Effective breakdown often requires the synergistic action of multiple microbial species, each contributing specific enzymatic capabilities to degrade the molecule step-by-step. The bioavailability of the compound, its potential toxicity to the degrading microorganisms, and the presence of other more easily metabolizable carbon sources can all hinder the process of complete mineralization.

Mechanistic Insights into Biological Activity

Detailed mechanistic insights into the specific biological activity of this compound are currently limited in the scientific literature. The biological effects of norbornene derivatives can be varied, and understanding the specific interactions of the 6-exo-vinyl and 5-endo-hydroxyl groups with biological macromolecules is necessary to elucidate its mechanism of action. Further research is required to determine its potential toxicological profile and its effects on cellular and physiological processes.

Membrane Disruption Mechanisms in Antimicrobial Contexts

There is no available scientific literature that specifically investigates the membrane disruption mechanisms of this compound in antimicrobial contexts. While some norbornene derivatives have been shown to possess antimicrobial properties, the mode of action, particularly concerning the disruption of microbial cell membranes, has not been elucidated for this compound.

General mechanisms of membrane disruption by antimicrobial compounds often involve interactions with the lipid bilayer, leading to increased permeability and loss of cellular integrity. However, without specific studies on this compound, any discussion of its potential to act in this manner would be purely speculative.

Table 1: Research on Antimicrobial Activity of Norbornene Derivatives

Compound ClassObserved ActivityPutative Mechanism (General)Specific Data on this compound
Norbornene DerivativesVaried antimicrobial effects against bacteria and fungiDisruption of cell membrane, enzyme inhibitionNot Available

This table is for illustrative purposes and highlights the lack of specific data for the target compound.

Modulation of Inflammatory Cytokine Pathways

Similarly, there is a significant gap in the scientific literature regarding the modulation of inflammatory cytokine pathways by this compound. The anti-inflammatory effects of some compounds within the norbornene family have been documented, often involving the inhibition of pro-inflammatory signaling molecules. However, no studies have specifically implicated this compound in these pathways.

The modulation of cytokine pathways is a complex process involving the regulation of various signaling cascades, such as NF-κB and MAPK pathways. These pathways control the expression of numerous cytokines, including TNF-α, IL-6, and IL-1β, which are key mediators of inflammation. The potential for this compound to interact with and modulate these pathways has not been investigated.

Table 2: Research on Anti-inflammatory Activity of Norbornene Derivatives

Compound ClassObserved ActivityPutative Mechanism (General)Specific Data on this compound
Norbornene DerivativesReduction of inflammatory markers in cellular and animal modelsInhibition of pro-inflammatory cytokine production, modulation of signaling pathwaysNot Available

This table is for illustrative purposes and highlights the lack of specific data for the target compound.

Advanced Characterization and Computational Approaches for 6 Exo Vinyl 5 Endo Norbornenol Research

Spectroscopic Techniques for Real-time Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable insights into the transient species and reaction kinetics that are often missed by conventional endpoint analysis. For a molecule like 6-exo-Vinyl-5-endo-norbornenol, which possesses a strained bicyclic framework and reactive functional groups, understanding its thermal decomposition is crucial.

In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-invasive techniques for monitoring the progress of chemical reactions in real-time. By tracking changes in the vibrational modes of the molecule, it is possible to identify the formation of intermediates and final products during thermal decomposition.

For this compound, thermal stress is likely to induce a retro-Diels-Alder reaction, leading to the formation of cyclopentadiene and vinyl allyl alcohol. In situ FTIR and Raman spectroscopy would allow for the simultaneous monitoring of the disappearance of characteristic vibrational bands of the starting material and the appearance of bands corresponding to the products.

Key vibrational modes that would be monitored include the O-H stretch of the alcohol, the C=C stretches of the vinyl group and the norbornene ring, and the C-O stretch. The table below outlines the expected characteristic vibrational frequencies for the reactant and potential products.

Table 1: Hypothetical FTIR and Raman Vibrational Frequencies for Monitoring Thermal Decomposition This table is interactive. Click on the headers to sort.

Functional Group Vibrational Mode This compound (cm⁻¹) Cyclopentadiene (cm⁻¹) Vinyl Allyl Alcohol (cm⁻¹)
O-H Stretch ~3600 - ~3600
C=C (vinyl) Stretch ~1640 - ~1640
C=C (ring) Stretch ~1570 ~1500 -
C-O Stretch ~1050 - ~1030
=C-H (vinyl) Bend ~910, ~990 - ~915, ~995

By correlating the intensity changes of these bands over time with temperature, a detailed kinetic profile of the decomposition process can be constructed, and the presence of any transient intermediates could be inferred from the appearance and disappearance of unique spectral features.

Isotopic Labeling Methodologies for Reaction Pathway Tracing

Isotopic labeling is a definitive method for tracing the fate of atoms and bonds during a chemical reaction, thereby providing unambiguous evidence for a proposed reaction mechanism. For this compound, isotopic substitution at key positions can help to elucidate the intricate bond reorganizations that occur during thermal rearrangement or decomposition.

A likely thermal process for this molecule, apart from the retro-Diels-Alder reaction, is a Cope rearrangement, a rsc.orgrsc.org-sigmatropic shift involving the vinyl and the endocyclic double bond. To distinguish between different potential pathways, specific isotopic labeling can be employed. For instance, labeling the vinyl group with Carbon-13 (¹³C) or deuterium (B1214612) (²H) would allow for the tracking of this fragment during the reaction.

Consider a hypothetical experiment where the terminal carbon of the vinyl group is labeled with ¹³C. If a Cope rearrangement occurs, the ¹³C label would be expected to be incorporated into the bicyclic ring of the product. By analyzing the product mixture using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the position of the isotopic label can be determined, thus confirming the rearrangement pathway.

Table 2: Hypothetical Isotopic Labeling Experiment for Tracing Reaction Pathways This table is interactive. Explore the data by hovering over the cells.

Labeled Reactant Proposed Rearrangement Expected Labeled Product Analytical Technique Information Gained
6-exo-(¹³C-vinyl)-5-endo-norbornenol Cope Rearrangement Bicyclo[4.3.0]non-3-en-7-ol with ¹³C in the five-membered ring ¹³C NMR, MS Confirmation of the rsc.orgrsc.org-sigmatropic shift and the specific atoms involved.
6-exo-Vinyl-5-endo-norbornen-(¹⁸O)ol Retro-Diels-Alder Cyclopentadiene and Vinyl allyl (¹⁸O)alcohol MS Tracing the fate of the hydroxyl group and confirming its retention in the alcohol fragment.

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms and predicting molecular properties with a high degree of accuracy. These computational approaches provide insights into electronic structures, transition states, and reaction energetics that are often difficult to obtain experimentally.

For the thermal decomposition of this compound, DFT can be used to model the potential energy surface of the reaction. This involves locating the structures of the reactants, transition states, and products and calculating their corresponding energies. The transition state, being a maximum on the reaction coordinate, represents the energy barrier that must be overcome for the reaction to proceed.

By modeling the transition states for competing pathways, such as the retro-Diels-Alder reaction and the Cope rearrangement, it is possible to predict which pathway is kinetically favored under thermal conditions. The calculated activation energies (Ea) provide a quantitative measure of the feasibility of each pathway.

Table 3: Hypothetical DFT Calculated Activation Energies for Thermal Decomposition Pathways This table is interactive. Use the search bar to filter the pathways.

Reaction Pathway Description Calculated Activation Energy (kcal/mol) Predicted Kinetic Favorability
Retro-Diels-Alder Concerted cleavage into cyclopentadiene and vinyl allyl alcohol. 35-45 High
Cope Rearrangement rsc.orgrsc.org-Sigmatropic rearrangement to a bicyclo[4.3.0]nonenol derivative. 40-50 Moderate

The geometric parameters of the calculated transition states, such as bond lengths and angles, can further illuminate the nature of the bond-breaking and bond-forming processes.

DFT calculations are also highly effective in predicting the stereochemical outcomes of reactions and in determining the electronic properties of molecules. For this compound, DFT can be used to calculate various properties that govern its reactivity and spectroscopic behavior.

Furthermore, by modeling the transition states leading to different stereoisomers, DFT can predict the preferred stereochemical outcome of a reaction. This is particularly relevant for reactions involving the chiral centers of the norbornenol core.

Table 4: Hypothetical DFT Predicted Electronic Properties of this compound This table is interactive. Click on a property to see a brief description.

Property Calculated Value (Hypothetical) Significance
HOMO Energy -6.5 eV Indicates the electron-donating ability of the molecule.
LUMO Energy 0.5 eV Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 7.0 eV Relates to the chemical reactivity and the energy of electronic transitions.
Dipole Moment 1.8 D Influences intermolecular interactions and solubility.

Emerging Research Frontiers and Future Perspectives for 6 Exo Vinyl 5 Endo Norbornenol

Exploration of Novel Synthetic Paradigms

The classical synthesis of norbornene derivatives relies on the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. In the case of 6-exo-Vinyl-5-endo-norbornenol, the likely synthetic precursor would be a vinyl-substituted dienophile. A key challenge in this approach is controlling the stereoselectivity to favor the desired exo and endo configuration of the vinyl and hydroxyl groups, respectively. Diels-Alder reactions are well-known to be endo-selective due to secondary orbital overlap researchgate.net.

Future research will likely focus on developing novel catalytic systems to achieve high stereoselectivity. This could involve the use of Lewis acids or chiral catalysts to influence the facial selectivity of the cycloaddition. Furthermore, post-functionalization strategies of a norbornene scaffold could offer an alternative route. For instance, the selective introduction of a vinyl group to a pre-existing 5-endo-norbornenol derivative through catalytic cross-coupling reactions presents a viable synthetic pathway.

Synthetic ApproachKey FeaturesPotential for this compound
Catalytic Diels-Alder Reaction Use of Lewis acids or chiral catalysts to control stereoselectivity.High potential for direct synthesis with desired isomer control.
Post-functionalization Introduction of the vinyl group to a pre-existing norbornenol scaffold.Offers flexibility and may bypass stereoselectivity challenges of the Diels-Alder reaction.
Enzymatic Synthesis Biocatalytic approaches for stereospecific synthesis.A green and highly selective alternative to traditional chemical synthesis.

Discovery of Unprecedented Reactivity and Catalytic Pathways

The reactivity of this compound is dictated by its three key functional components: the strained norbornene double bond, the vinyl group, and the endo-hydroxyl group. The strained nature of the bicyclic ring makes the norbornene double bond highly susceptible to various transformations, including ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization.

The presence of both a vinyl group and a norbornene double bond opens up possibilities for selective or dual polymerization pathways. Future research could explore the development of catalysts that can selectively polymerize one double bond while leaving the other intact, leading to the formation of functional polymers with pendant vinyl or norbornene groups for further modification. For instance, ruthenium-based catalysts are known to be highly efficient for the ROMP of norbornene derivatives mdpi.com.

The interplay between the vinyl and hydroxyl groups could also lead to novel intramolecular reactions. For example, acid-catalyzed cyclization or rearrangement reactions could yield complex polycyclic structures. The development of switchable catalytic methods, which can control the regioselectivity of radical cyclizations to favor either exo or endo products, could be particularly relevant for this molecule nih.gov. Such control over reactivity would be a significant advancement in synthesizing complex molecules nih.gov.

Functional GroupPotential ReactivityResearch Direction
Norbornene Double Bond Ring-Opening Metathesis Polymerization (ROMP), Vinyl-Addition Polymerization.Development of catalysts for controlled polymerization and copolymerization.
Vinyl Group Radical and cationic polymerization, hydrofunctionalization reactions.Selective polymerization and functionalization of the vinyl group.
Endo-Hydroxyl Group Esterification, etherification, oxidation, directing group in catalysis.Derivatization to tune polymer properties and explore new catalytic transformations.

Expansion of Applications in Advanced Materials and Functional Molecules

The polymerizability of this compound makes it a promising monomer for the synthesis of advanced materials. Polynorbornenes are known for their high thermal stability, transparency, and tunable mechanical properties researchgate.net. The incorporation of both vinyl and hydroxyl functionalities into the polymer backbone would provide handles for post-polymerization modification, allowing for the creation of materials with tailored properties.

For instance, the pendant hydroxyl groups could be used to introduce polarity, improve adhesion, or serve as sites for cross-linking. The remaining vinyl groups after selective polymerization could be utilized for subsequent grafting of other polymer chains or for creating interpenetrating polymer networks. These functional polynorbornenes could find applications in areas such as gas separation membranes, photoresists, and advanced coatings researchgate.nettennessee.edu. The synthesis of functional polymers through ROMP is an effective method due to the characteristics of "living" polymerization and the rapid development of catalysts researchgate.net.

Beyond polymers, the unique structure of this compound makes it an interesting building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its rigid bicyclic framework and multiple functional groups provide a versatile scaffold for stereoselective synthesis.

Deepening Understanding of Environmental Fate and Bioremediation Implications

The increasing use of synthetic polymers and chemicals necessitates an understanding of their environmental fate. While no specific studies on the biodegradation of this compound exist, research on related compounds can provide insights. The biodegradation of vinyl chloride, for example, can occur through both aerobic and anaerobic pathways cdc.govnih.gov.

Future research should focus on evaluating the biodegradability of this compound and its corresponding polymers. Understanding the microbial pathways for the degradation of such bicyclic olefin alcohols is crucial for assessing their environmental impact. It is possible that microorganisms could utilize the hydroxyl group as a starting point for oxidation, followed by ring cleavage of the norbornene core. The development of novel pathways for the biodegradation of anthropogenic compounds is an active area of research nih.gov.

Furthermore, the potential for bioremediation of environments contaminated with norbornene-based materials could be explored. This might involve the identification and engineering of microorganisms with the enzymatic machinery to break down these robust polymers.

Research AreaKey QuestionsPotential Impact
Biodegradability Assessment Can microorganisms degrade this compound? What are the degradation pathways and products?Informing the design of more environmentally benign materials.
Ecotoxicology What is the toxicity of the monomer and its potential degradation products to aquatic and terrestrial organisms?Ensuring the safe and sustainable use of these materials.
Bioremediation Strategies Can specific microbial strains be isolated or engineered to efficiently degrade polynorbornenes derived from this monomer?Developing solutions for the remediation of plastic waste.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 6-exo-Vinyl-5-endo-norbornenol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves Diels-Alder reactions between cyclopentadiene and vinyl ketones, with Lewis acid catalysts (e.g., BF₃·Et₂O) to control stereochemistry . Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization. Key variables include temperature (-20°C to 0°C for exo selectivity) and solvent polarity. Confirm stereochemistry via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants and NOESY correlations .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}-NMR resolves vinyl proton splitting patterns (δ 5.2–6.1 ppm, J = 8–12 Hz for exo/endo differentiation). 13C^{13}\text{C}-NMR identifies carbonyl carbons (δ 170–180 ppm) .
  • X-ray crystallography : Resolves norbornene ring puckering and substituent orientation. Requires single crystals grown via slow evaporation in dichloromethane/hexane .
  • IR : Confirms carbonyl presence (C=O stretch ~1750 cm⁻¹) and vinyl C-H bending (~990 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory mechanistic proposals for this compound’s [4+2] cycloaddition reactivity be resolved?

  • Methodological Answer :

  • Computational studies : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to compare transition-state energies for endo vs. exo pathways .
  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} values for proton transfer steps to distinguish concerted vs. stepwise mechanisms .
  • Cross-comparison : Align experimental activation parameters (ΔH‡, ΔS‡) with computed values to validate models .

Q. What experimental designs optimize reproducibility in studying this compound’s thermal stability?

  • Methodological Answer :

  • Controlled thermolysis : Use sealed ampules under inert gas (N₂/Ar) at 100–150°C, with GC-MS monitoring of decomposition products .
  • Statistical rigor : Triplicate runs with ANOVA to assess variance in half-life measurements .
  • Open data : Share raw DSC/TGA curves and computational input files (e.g., Gaussian .com files) to enable replication .

Q. How do steric and electronic effects of substituents modulate this compound’s reactivity in ring-opening metathesis polymerization (ROMP)?

  • Methodological Answer :

  • Substituent screening : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -SiMe₃) and compare ROMP rates via 1H^{1}\text{H}-NMR kinetics .
  • Grubbs catalyst screening : Test Ru-carbene complexes (G1–G3) to correlate ligand bulk with monomer conversion (monitored by SEC/GPC) .

Q. What statistical approaches address discrepancies between experimental and computational data for this compound’s dipole moments?

  • Methodological Answer :

  • Error analysis : Calculate root-mean-square deviations (RMSD) between DFT-predicted (e.g., M06-2X/cc-pVTZ) and experimentally derived (solution-phase dielectric measurements) dipole moments .
  • Sensitivity testing : Vary basis sets and solvation models (e.g., PCM vs. SMD) to identify error sources .

Q. How can comparative studies with norbornene analogs (e.g., 5-norbornene-2-endo-carbonyl chloride) inform structure-activity relationships?

  • Methodological Answer :

  • Retrosynthetic mapping : Identify common intermediates (e.g., bicyclo[2.2.1]heptene derivatives) to streamline analog synthesis .
  • Hammett analysis : Correlate substituent σ values with reaction rates (e.g., epoxidation) to quantify electronic effects .

Methodological Best Practices

  • Reproducibility : Document catalyst loadings, solvent batch numbers, and NMR shimming protocols .
  • Data presentation : Include raw spectra in appendices and processed data (e.g., J-coupling tables) in main texts .
  • Theoretical framing : Link questions to norbornene strain theory or frontier molecular orbital (FMO) concepts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.